

# SR-29065: A Novel Research Tool for Probing REV-ERBα Function

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SR-29065  |           |
| Cat. No.:            | B15137125 | Get Quote |

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

SR-29065 is a potent and selective synthetic agonist of the nuclear receptor REV-ERB $\alpha$ , a critical component of the circadian clock machinery with emerging roles in the regulation of metabolism and inflammation.[1][2][3] Its selectivity for REV-ERB $\alpha$  over its isoform REV-ERB $\beta$  makes it a valuable research tool for dissecting the specific physiological functions of REV-ERB $\alpha$ . This technical guide provides a comprehensive overview of SR-29065, including its pharmacological properties, experimental protocols for its use, and its application in studying REV-ERB $\alpha$ -mediated signaling pathways.

### **Core Data Presentation**

The following tables summarize the key quantitative data for **SR-29065**, facilitating its comparison with other REV-ERB modulators.

Table 1: In Vitro Activity of SR-29065

| Parameter | Value  | Receptor | Assay Type                           |
|-----------|--------|----------|--------------------------------------|
| EC50      | 110 nM | REV-ERBα | Cell-based co-<br>transfection assay |



Table 2: Pharmacokinetic Properties of SR-29065 in Mice

| Parameter | Value   | Dosing   | Route                  |
|-----------|---------|----------|------------------------|
| Cmax      | 12.2 μΜ | 50 mg/kg | Intraperitoneal (i.p.) |
| Tmax      | 2 hours | 50 mg/kg | Intraperitoneal (i.p.) |
| C12h      | ~0.8 μM | 50 mg/kg | Intraperitoneal (i.p.) |

Table 3: Metabolic Stability of SR-29065

| Species | Matrix           | Half-life (t½) |
|---------|------------------|----------------|
| Mouse   | Liver Microsomes | 32 minutes     |
| Human   | Liver Microsomes | 76 minutes     |

## **Signaling Pathway**

**SR-29065**, as a REV-ERBα agonist, modulates the transcription of target genes by recruiting the Nuclear Receptor Corepressor (NCoR) complex to REV-ERBα response elements (ROREs) in their promoter regions. This leads to the repression of gene expression. A key target of this pathway is the Bmal1 gene, a core activator of the circadian clock.



Click to download full resolution via product page

REV-ERB $\alpha$  signaling pathway activated by **SR-29065**.

## **Experimental Protocols**



Detailed methodologies for key experiments involving **SR-29065** are provided below. These protocols are based on the primary literature and can be adapted for specific research needs.

# In Vitro Co-transfection Assay for REV-ERBα Agonist Activity

This assay is used to determine the potency (EC50) of SR-29065 in activating REV-ERBa.

- 1. Cell Culture and Transfection:
- HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).
- Cells are seeded in 96-well plates and co-transfected with three plasmids:
- A Gal4 DNA-binding domain fused to the REV-ERBα ligand-binding domain (Gal4-REV-ERBα-LBD).
- A luciferase reporter plasmid containing a Gal4 upstream activating sequence (UAS-Luc).
- A constitutively active Renilla luciferase plasmid for normalization.
- 2. Compound Treatment:
- 24 hours post-transfection, cells are treated with a serial dilution of **SR-29065** (e.g., from 1 nM to 10  $\mu$ M).
- A vehicle control (e.g., DMSO) is also included.
- 3. Luciferase Assay:
- After 16-24 hours of incubation with the compound, luciferase activity is measured using a dual-luciferase reporter assay system.
- Firefly luciferase activity is normalized to Renilla luciferase activity.
- 4. Data Analysis:
- The normalized data is plotted against the logarithm of the SR-29065 concentration.
- The EC50 value is calculated using a non-linear regression curve fit (e.g., log(agonist) vs. response).

# Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model



This in vivo model is used to assess the efficacy of **SR-29065** in a mouse model of multiple sclerosis.

#### 1. EAE Induction:

- Female C57BL/6 mice (8-10 weeks old) are immunized subcutaneously with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA).
- Mice also receive intraperitoneal injections of pertussis toxin on day 0 and day 2 postimmunization.

#### 2. Compound Administration:

- SR-29065 is formulated in a suitable vehicle (e.g., 10% DMSO, 90% corn oil).
- Treatment with **SR-29065** (e.g., 25 or 50 mg/kg) or vehicle is initiated at the onset of clinical signs and administered twice daily (b.i.d.) via intraperitoneal injection.

#### 3. Clinical Scoring:

- Mice are monitored daily for clinical signs of EAE and scored on a scale of 0 to 5:
- 0: No clinical signs
- 1: Limp tail
- 2: Hind limb weakness
- 3: Hind limb paralysis
- 4: Hind and forelimb paralysis
- 5: Moribund

#### 4. Target Engagement Analysis:

- At the end of the study, tissues (e.g., spleen, central nervous system) can be harvested for further analysis.
- Expression of REV-ERBα target genes, such as Bmal1 and Clock, can be measured by quantitative PCR to confirm target engagement.

## **Experimental Workflow Visualization**

The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of **SR-29065**.





Click to download full resolution via product page

Experimental workflow for EAE model and **SR-29065** treatment.



### Conclusion

**SR-29065** represents a significant advancement in the chemical toolkit available for studying nuclear receptor biology. Its selectivity for REV-ERB $\alpha$  allows for precise investigation of this receptor's role in health and disease. The data and protocols presented in this guide are intended to facilitate the use of **SR-29065** as a research tool and to encourage further exploration of REV-ERB $\alpha$  as a potential therapeutic target.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Molecular Medicine: Department Directory » The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology » The Wertheim UF Scripps Institute » University of Florida [wertheim.scripps.ufl.edu]
- To cite this document: BenchChem. [SR-29065: A Novel Research Tool for Probing REV-ERBα Function]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15137125#exploring-the-novelty-of-sr-29065-as-a-research-tool]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com